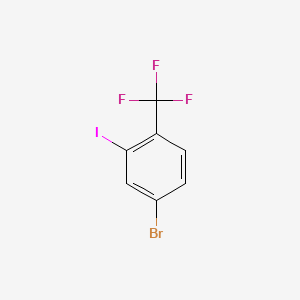

4-Bromo-2-iodo-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFPLTAEOHMUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678606 | |

| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256945-00-2 | |

| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene (CAS 1256945-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring bromine, iodine, and a trifluoromethyl group attached to a benzene ring. This trifunctionalized benzene derivative serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of three distinct functional groups—an iodine atom, a bromine atom, and a trifluoromethyl group—imparts unique reactivity and properties to the molecule, making it a valuable intermediate for researchers and drug development professionals.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization through various cross-coupling reactions. The trifluoromethyl group, a common motif in medicinal chemistry, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| CAS Number | 1256945-00-2 | N/A |

| Molecular Formula | C₇H₃BrF₃I | N/A |

| Molecular Weight | 350.90 g/mol | N/A |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 264.1 ± 40.0 °C (Predicted) | N/A |

| Density | 2.176 ± 0.06 g/cm³ (Predicted) | N/A |

| XLogP3 | 4.1 | N/A |

Synthesis

Representative Experimental Protocol: Iodination of 4-Bromobenzotrifluoride

Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound.

Materials:

-

4-Bromobenzotrifluoride

-

Triflic acid

-

N-Iodosuccinimide (NIS)

-

Ice

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromobenzotrifluoride (1.0 equivalent) in triflic acid at room temperature.[1]

-

Portionwise, add N-iodosuccinimide (1.05 equivalents) to the solution over a period of 5 minutes.[1]

-

Stir the resulting dark mixture for an additional 15 hours at room temperature.[1]

-

Carefully pour the reaction mixture onto ice.[1]

-

Once the ice has melted, extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).[1]

-

Combine the organic phases and wash sequentially with saturated sodium carbonate solution, water, and brine.[1]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

-

Purify the crude product by vacuum distillation to yield the desired bromo-iodobenzotrifluoride.[1]

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to undergo selective cross-coupling reactions. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for sequential functionalization. This differential reactivity is a powerful tool for the construction of highly substituted aromatic compounds.

Selective Cross-Coupling Reactions

The general workflow for the selective functionalization of this compound is depicted below. The initial, more reactive site (iodine) can be coupled with a desired moiety (R¹), followed by a second coupling at the less reactive site (bromine) with a different group (R²).

Caption: Selective cross-coupling workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

General Experimental Protocol:

-

To a flame-dried flask, add this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[2]

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[2]

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.[2]

-

Upon completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

-

Purify the product by flash column chromatography.[2]

Caption: Suzuki-Miyaura coupling reaction scheme.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol:

-

In a suitable solvent such as THF, dissolve the aryl halide (1.0 equiv.).[3]

-

Sequentially add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.), a base (e.g., diisopropylamine, 7.0 equiv.), and the terminal alkyne (1.1 equiv.).[3]

-

Stir the reaction at room temperature for a few hours.[3]

-

Dilute the reaction mixture with an ether and filter through Celite.[3]

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.[3]

-

Purify the product by flash column chromatography.[3]

Caption: Sonogashira coupling reaction scheme.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.

General Experimental Protocol:

-

To a flame-dried flask, add the organic halide (1.0 equiv.) and a solvent like DMF.[4]

-

Sequentially add a copper(I) salt (e.g., CuI, 0.1 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv.), and lithium chloride (5.3 equiv.).[4]

-

Purge the flask with an inert gas before adding the organotin reagent (1.15 equiv.).[4]

-

Heat the solution to around 40 °C for an extended period (e.g., 2.5 days).[4]

-

Work up the reaction by transferring the solution to a separatory funnel containing an ammonia-water mixture and extracting with a nonpolar solvent like hexane.[4]

-

Wash the combined organic layers, dry over sodium sulfate, and concentrate.[4]

-

Purify the product by flash chromatography.[4]

Caption: Stille coupling reaction scheme.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethyl (-CF₃) group is a prominent feature in many modern pharmaceuticals. Its incorporation into a molecule can significantly enhance its drug-like properties. The strong electron-withdrawing nature of the -CF₃ group can influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding to its biological target.

Key advantages of the trifluoromethyl group in drug design include:

-

Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Improved Binding Affinity: The -CF₃ group can participate in various non-covalent interactions with protein targets, such as dipole-dipole and ion-dipole interactions, thereby increasing the binding affinity of the drug.

Given these beneficial properties, this compound is a valuable starting material for the synthesis of novel drug candidates.

Safety and Handling

Conclusion

This compound is a strategically important building block in organic synthesis. Its unique arrangement of iodo, bromo, and trifluoromethyl substituents on a benzene ring provides a platform for the efficient and selective synthesis of complex organic molecules. The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions allows for a programmed, stepwise introduction of various functional groups. The presence of the trifluoromethyl group makes this compound particularly attractive for applications in medicinal chemistry, where this moiety is known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a foundation for researchers and scientists to understand and utilize the synthetic potential of this versatile compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Intended for use by researchers, scientists, and professionals in the field of drug development, this document compiles essential data, outlines experimental methodologies for property determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound, identified by the CAS number 1256945-00-2, is a polyhalogenated aromatic compound. Its structure, featuring a trifluoromethyl group, a bromine atom, and an iodine atom on a benzene ring, imparts unique chemical characteristics relevant to its application in organic synthesis, particularly as a building block for complex molecules in pharmaceutical and materials science research.

The physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and may vary.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃I | PubChem[1] |

| Molecular Weight | 350.90 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Predicted: 236.9 ± 40.0 °C | |

| Density | Not available | |

| Solubility | Insoluble in water; likely soluble in organic solvents. | General knowledge of aryl halides |

| CAS Number | 1256945-00-2 | Oakwood Chemical[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following sections detail standard experimental protocols for measuring the key physical properties of solid and liquid organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in the test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is gently heated in the heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined using the displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water or a non-reactive organic solvent)

Procedure:

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A known volume of the chosen liquid is placed in a graduated cylinder. The solid is then carefully added to the liquid, and the new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Understanding a compound's solubility in various solvents is essential for reaction setup, purification, and formulation.

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated or sonicated to facilitate dissolution.

-

The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature is determined. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

Synthetic Pathway and Experimental Workflow

The synthesis of this compound typically involves a multi-step process starting from a commercially available trifluoromethylated benzene derivative. A plausible synthetic route involves the sequential introduction of the halogen atoms. The differential reactivity of the C-Br and C-I bonds makes this compound a versatile intermediate in cross-coupling reactions.[3]

Below is a conceptual workflow for a potential synthesis, which would involve the bromination of an iodinated trifluoromethylbenzene precursor or the iodination of a brominated trifluoromethylbenzene precursor. The specific reagents and conditions would need to be optimized for this particular isomer.

Caption: Conceptual workflow for the synthesis of this compound.

References

Synthesis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and advanced materials. This document details established synthetic routes, experimental protocols, and relevant chemical data to facilitate its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 1256945-00-2 |

| Molecular Formula | C₇H₃BrF₃I |

| Molecular Weight | 350.91 g/mol |

| Appearance | Not specified (likely a solid or liquid) |

| Purity | Commercially available up to 98%[1] |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified: the Sandmeyer reaction of 4-bromo-2-amino-1-(trifluoromethyl)benzene and the electrophilic iodination of 4-bromo-1-(trifluoromethyl)benzene.

Route 1: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway commences with the diazotization of 4-bromo-2-amino-1-(trifluoromethyl)benzene, followed by treatment with an iodide salt.

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Route 2: Electrophilic Iodination

An alternative approach involves the direct iodination of 4-bromo-1-(trifluoromethyl)benzene using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in the presence of a strong acid catalyst.

Caption: Synthesis of this compound via electrophilic iodination.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Sandmeyer Reaction (Adapted from a similar procedure)

This one-pot diazotization and iodination protocol is adapted from a patented procedure for a structurally similar compound.[4]

Materials:

-

4-Bromo-2-amino-1-(trifluoromethyl)benzene

-

Sulfuric acid (80% mass concentration)

-

Cuprous iodide (CuI)

-

Potassium iodide (KI)

-

Sodium nitrite (NaNO₂) (40% aqueous solution)

-

Sodium bisulfite (aqueous solution)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Salt Formation: In a suitable reaction vessel, cautiously add 4-bromo-2-amino-1-(trifluoromethyl)benzene (1.0 eq) to sulfuric acid (80%) at room temperature. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.

-

Iodination Mixture Preparation: Cool the reaction mixture to 50-60 °C. Add cuprous iodide (0.05 eq) and potassium iodide (1.5 eq) and stir for 30 minutes.

-

Diazotization and Iodination: Slowly add a 40% aqueous solution of sodium nitrite (1.2 eq) dropwise to the stirred mixture, maintaining the temperature between 50-60 °C. After the addition is complete, continue stirring until gas evolution ceases (typically 1 hour).

-

Work-up: Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bisulfite to quench any remaining unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data (Expected):

While the exact yield for this specific reaction has not been reported, a similar transformation in a patent yielded the desired product in the range of 85%.[5] Actual yields should be determined empirically.

Protocol 2: Synthesis via Electrophilic Iodination

This protocol is based on a reported method for the iodination of a similar substrate.[5]

Materials:

-

4-Bromo-1-(trifluoromethyl)benzene

-

N-Iodosuccinimide (NIS)

-

Triflic acid

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium carbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-(trifluoromethyl)benzene (1.0 eq) in triflic acid at room temperature.

-

Addition of Iodinating Agent: Add N-iodosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 5 minutes. The mixture will likely become dark.

-

Reaction: Stir the reaction mixture at room temperature for 15 hours.

-

Quenching: Carefully pour the reaction mixture onto ice.

-

Extraction: Once the ice has melted, extract the aqueous phase with diethyl ether.

-

Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium carbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting liquid by vacuum distillation to obtain this compound.

Quantitative Data:

The referenced procedure for a similar compound reported a yield of 85%.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from synthesis to the characterization of the final product.

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on a comprehensive prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra based on established principles of substituent effects on aromatic systems. This guide serves as a valuable resource for researchers working with this compound or structurally similar molecules, offering insights into spectral assignment, and characterization.

Introduction

This compound is a substituted aromatic compound with significant potential in organic synthesis and drug discovery. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and iodo substituents provide reactive handles for cross-coupling reactions. Accurate characterization of this molecule is paramount, and NMR spectroscopy is the most powerful tool for its structural elucidation. This guide provides a thorough breakdown of the expected NMR data and its interpretation.

Predicted NMR Data

The chemical shifts in the NMR spectra of substituted benzenes are influenced by the electronic properties of the substituents. Halogens like bromine and iodine, and the trifluoromethyl group, exert both inductive and resonance effects that alter the electron density around the protons and carbons of the benzene ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | J ≈ 2.0 |

| H-5 | 7.6 - 7.8 | dd | J ≈ 8.5, 2.0 |

| H-6 | 7.9 - 8.1 | d | J ≈ 8.5 |

Interpretation:

-

H-6: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded, appearing at the highest chemical shift. It will appear as a doublet due to coupling with H-5.

-

H-3: This proton is ortho to the iodine atom and will also be deshielded. It is expected to appear as a doublet with a smaller coupling constant due to meta-coupling with H-5.

-

H-5: This proton is situated between the bromine and iodine atoms and will experience coupling from both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The predicted chemical shifts are presented in Table 2.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 (q) |

| C-2 | 95 - 100 |

| C-3 | 138 - 142 |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-6 | 130 - 135 |

| CF₃ | 120 - 125 (q) |

Interpretation:

-

C-1 (ipso-C): The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

C-2 (ipso-C): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" and will appear at a lower chemical shift.

-

C-4 (ipso-C): The carbon attached to the bromine atom will be at a chemical shift typical for a carbon-bromine bond in an aromatic ring.

-

C-3, C-5, C-6: The chemical shifts of these carbons are influenced by the combined effects of the three substituents.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

Interpretation:

The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring. In this case, the presence of the electron-withdrawing bromo and iodo groups is expected to result in a chemical shift in the typical range for an aryl trifluoromethyl group. The signal will be a singlet as there are no adjacent fluorine or hydrogen atoms to cause splitting.

Experimental Protocols

To acquire high-quality NMR spectra of this compound, the following general protocol is recommended:

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

Spectrometer Parameters:

-

¹H NMR:

-

Spectrometer frequency: 400 MHz or higher.

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Spectrometer frequency: 100 MHz or higher.

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Spectrometer frequency: 376 MHz or higher.

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Visualization of Predicted NMR Assignments

The following diagram illustrates the structure of this compound and the predicted assignments for the aromatic protons.

Caption: Predicted ¹H NMR assignments.

Conclusion

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Due to the absence of a publicly available experimental spectrum, this guide leverages spectral data from analogous compounds to forecast the chemical shifts and coupling patterns. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who may be working with this or structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The prediction is based on the principle of substituent chemical shift (SCS) additivity, using benzene (δ ≈ 7.34 ppm) as a reference and analyzing the effects of the bromo, iodo, and trifluoromethyl groups from spectral data of analogous monosubstituted and disubstituted benzenes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.95 - 8.15 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-H6) ≈ 0.5 Hz |

| H-5 | 7.70 - 7.90 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H3) ≈ 2-3 Hz |

| H-6 | 7.45 - 7.65 | Doublet (d) | ³J(H6-H5) ≈ 8-9 Hz |

Spectral Analysis and Prediction Rationale

The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring. The prediction of their chemical shifts and coupling patterns is based on the following analysis:

-

Substituent Effects:

-

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and is expected to deshield adjacent protons significantly.

-

The iodine atom (-I) is a halogen with a moderate deshielding effect, influenced by both its electronegativity and its ability to induce a diamagnetic anisotropic effect.

-

The bromine atom (-Br) is also a halogen with a deshielding effect, generally slightly less than that of iodine.

-

-

Chemical Shift Prediction:

-

H-3: This proton is situated between the deshielding iodo and bromo groups, which would shift it downfield.

-

H-5: This proton is ortho to the bromine atom and meta to the trifluoromethyl and iodo groups. The ortho coupling to H-6 and meta coupling to H-3 will influence its multiplicity.

-

H-6: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, leading to a significant downfield shift. It is also ortho to H-5, which will result in a characteristic ortho coupling.

-

-

Coupling Constants:

-

Ortho coupling (³J): The coupling between adjacent protons (H-5 and H-6) is expected to be in the range of 6-10 Hz.[1]

-

Meta coupling (⁴J): The coupling between protons separated by two bonds (H-3 and H-5) is typically smaller, around 2-4 Hz.[1]

-

Para coupling (⁵J): Any para coupling, for instance between H-3 and H-6, is generally very small (0-1 Hz) and may not be resolved.

-

Visualization of Spin System and Substituent Effects

The following diagram illustrates the structure of this compound and the key through-bond coupling relationships between the aromatic protons.

Caption: Predicted ¹H-¹H coupling in this compound.

Experimental Protocols

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette during the transfer.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, or the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

-

3. Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the area under each signal to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the precise chemical shifts of all peaks in the spectrum.

References

Technical Guide: Predicted ¹³C NMR Chemical Shifts and Experimental Protocol for 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Due to the absence of publicly available experimental spectra for this specific compound, the chemical shifts have been calculated using established prediction methodologies based on substituent effects. This document also outlines a comprehensive, standardized experimental protocol for the acquisition of a ¹³C NMR spectrum, which can be applied to this and structurally related molecules. The guide is intended to support researchers in the identification, characterization, and quality control of this compound in a drug development context.

Predicted ¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts for this compound were predicted using a combination of computational algorithms and established substituent chemical shift (SCS) increments for benzene derivatives. The predicted values are presented in Table 1. It is important to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Notes |

| C-1 | 133.5 (q, J ≈ 35 Hz) | Singlet (Quartet in Coupled) | Carbon attached to the trifluoromethyl group. |

| C-2 | 95.0 | Singlet | Carbon attached to the iodine atom. |

| C-3 | 139.8 | Singlet | |

| C-4 | 125.1 | Singlet | Carbon attached to the bromine atom. |

| C-5 | 132.7 | Singlet | |

| C-6 | 131.9 | Singlet | |

| CF₃ | 122.8 (q, J ≈ 273 Hz) | Singlet (Quartet in Coupled) | Trifluoromethyl carbon. |

Disclaimer: The chemical shift values are predicted and should be confirmed by experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum.

Sample Preparation

-

Sample Quantity : Weigh approximately 15-20 mg of this compound. For a satisfactory signal-to-noise ratio, a higher concentration is generally better for ¹³C NMR due to its low natural abundance.[1]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). A volume of 0.5-0.6 mL is typically required for a standard 5 mm NMR tube.[1]

-

Dissolution : Dissolve the sample in the chosen deuterated solvent within a clean, dry vial.

-

Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is between 4.0 and 4.5 cm.

-

Internal Standard (Optional) : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrument : A 400 MHz (or higher) NMR spectrometer is recommended.

-

Insertion and Locking : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming : Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching : Tune and match the ¹³C probe to the correct frequency to maximize signal transmission and detection.

-

Acquisition Parameters :

-

Pulse Program : Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[2]

-

Spectral Width : Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.[2]

-

Acquisition Time (AQ) : An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1) : A relaxation delay of 2 seconds is a common starting point for qualitative spectra.[2]

-

Pulse Angle : A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Number of Scans (NS) : The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing : Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline.

-

Referencing : Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm). For CDCl₃, the central peak of the triplet is at 77.16 ppm.

-

Peak Picking : Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship of the substituents on the benzene ring and their expected influence on the ¹³C NMR chemical shifts. Electron-withdrawing groups like -CF₃ and halogens generally cause a downfield shift (higher ppm) for the directly attached carbon and influence the other carbons in the ring through inductive and resonance effects.

References

In-Depth Technical Guide: 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available data and experimental protocols related to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. It is important to note that as of the latest literature and database search, the specific crystal structure of this compound has not been publicly reported. In the absence of explicit crystallographic data, this guide furnishes known physicochemical properties, a representative synthetic protocol for a closely related isomer, general crystallization procedures, and a standardized workflow for crystal structure determination.

Physicochemical Properties

While the detailed crystal structure is not available, a summary of the known physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃I | PubChem[1] |

| Molecular Weight | 350.90 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-1-iodo-2-(trifluoromethyl)benzene | PubChem[1] |

| CAS Number | 364-12-5 | PubChem[1] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Computed XLogP3-AA | 4.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 349.84149 g/mol | PubChem[1] |

Experimental Protocols

Representative Synthesis of a Halogenated Benzotrifluoride Isomer

Materials:

-

o-aminobenzotrifluoride

-

37% Hydrochloric acid

-

35% Hydrogen peroxide

-

50% Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

An aqueous solution of o-aminobenzotrifluoride hydrochloride is prepared by adding o-aminobenzotrifluoride to 37% hydrochloric acid.

-

Hydrogen peroxide is added dropwise to the solution.

-

The acidic solution is then neutralized with a 50% sodium hydroxide solution.

-

The product is extracted from the aqueous layer.

-

The combined organic phases are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

General Protocol for Crystallization of Small Organic Molecules

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[2][3][4] The following are general techniques that can be employed for the crystallization of a purified compound like this compound.[5][6][7][8]

1. Solvent Selection:

-

The ideal solvent should dissolve the compound sparingly at room temperature but show high solubility at an elevated temperature.[5][8]

-

Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

2. Slow Evaporation:

-

Dissolve the compound in a suitable solvent to form a near-saturated solution.

-

Loosely cover the container to allow the solvent to evaporate slowly over hours to days.

3. Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.[5]

4. Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The "poor" solvent should be miscible with the "good" solvent.

-

Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.

5. Layering:

-

Dissolve the compound in a small amount of a dense "good" solvent.

-

Carefully layer a less dense, miscible "poor" solvent on top.

-

Crystals may form at the interface of the two solvents as they slowly mix.

Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure via single-crystal X-ray diffraction is a systematic process.[2][9][10][11] The generalized workflow is depicted in the diagram below.

Caption: Workflow for small molecule crystal structure determination.

This workflow begins with the synthesis and purification of the compound. High-quality single crystals are then grown and mounted for data collection using an X-ray diffractometer. The collected diffraction data is processed, and the crystal structure is solved and refined. Finally, the validated structure is deposited in a crystallographic database.

References

- 1. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. fiveable.me [fiveable.me]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, expected solubility trends in various organic solvents, and the compound's relevance in drug development.

Expected Solubility Profile

The solubility of this compound is governed by its molecular structure: a halogenated aromatic ring with a lipophilic trifluoromethyl group. Based on the principle of "like dissolves like," it is anticipated to be soluble in non-polar and moderately polar organic solvents, with poor solubility in highly polar solvents like water. The following table summarizes the expected qualitative solubility.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene, Benzene | High | Similar non-polar nature. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Good balance of polarity to dissolve the compound. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Higher polarity may reduce solubility compared to less polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of a hydroxyl group increases solvent polarity, likely reducing solubility. |

| Highly Polar Protic | Water | Insoluble | The non-polar, hydrophobic nature of the molecule prevents dissolution in water. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a common and reliable "excess solid" approach.[1]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., Dichloromethane, Toluene, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a few hours at the set temperature to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent to slowly evaporate the solvent. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, a solid residue of the solute will remain.

-

Place the evaporation dish in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the evaporation dish with the dry solid residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

-

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualizations

Synthesis Workflow

The following diagram illustrates a representative synthetic pathway for a halogenated trifluoromethylbenzene derivative, adapted from a known procedure for a similar compound.[2] This workflow provides a conceptual understanding of the steps involved in its preparation.

Caption: A conceptual workflow for the synthesis of this compound.

Application in Drug Discovery

The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability and binding affinity of drug candidates.[3] The following diagram illustrates the logical relationship of how this compound serves as a building block in the drug discovery process.

References

An In-depth Technical Guide to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a versatile reagent prized for its role in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, purity, and key applications, with a focus on experimental protocols relevant to researchers, scientists, and drug development professionals.

This trifluoromethylated benzene derivative, with the chemical formula C₇H₃BrF₃I, is distinguished by the presence of three key functional groups: a bromine atom, an iodine atom, and a trifluoromethyl group. This unique substitution pattern allows for selective and sequential chemical transformations, making it a valuable intermediate in the construction of novel pharmaceutical and agrochemical compounds. The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5][6]

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, ensuring its suitability for high-stakes research and development applications where reproducibility is critical.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Aladdin Scientific | 364-12-5 | C₇H₃BrF₃I | 350.9 | min 98% |

| BLDpharm | 1256945-00-2 | C₇H₃BrF₃I | 350.90 | ≥98% |

| Oakwood Chemical | 1256945-00-2 | C₇H₃BrF₃I | 350.91 | 98% |

| Sigma-Aldrich | 481075-58-5 | C₇H₃BrF₃I | - | 97% |

Note: The CAS numbers may vary for isomeric forms. The 4-Bromo-2-iodo isomer is primarily associated with CAS number 1256945-00-2.

Physicochemical Properties

| Property | Value |

| Molecular Weight | ~350.90 g/mol [7] |

| Appearance | Solid, semi-solid, or liquid |

| Storage | 2-8°C, protected from light, sealed in a dry place |

Synthesis and Purification

While specific, detailed synthesis protocols for this compound are not widely published in readily accessible literature, a general approach involves the regioselective bromination and iodination of a suitable trifluoromethylbenzene precursor. One potential synthetic route starts from 3-(trifluoromethyl)aniline, which can be brominated to form 4-bromo-3-(trifluoromethyl)aniline.[8] Subsequent diazotization followed by a Sandmeyer-type reaction with an iodide source could then yield the target molecule.

Purification of the crude product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.[9][10] The choice of solvent for recrystallization or the eluent system for chromatography would be determined by the polarity of the compound and any impurities present.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

While specific experimental parameters for the acquisition of these spectra are not detailed in the general literature, standard protocols for NMR and MS analysis of organic compounds would be applicable.

Experimental Protocols: Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. The more reactive C-I bond can be selectively functionalized first, leaving the C-Br bond available for a subsequent transformation. This allows for the controlled and stepwise construction of complex molecular architectures.[2]

Sonogashira Coupling of this compound

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following is a representative protocol for the Sonogashira coupling of this compound, a key reaction in the synthesis of more complex molecules.[11][12][13][14]

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. physics.emu.edu.tr [physics.emu.edu.tr]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This polysubstituted benzene derivative presents a unique case for studying regioselectivity due to the competing directing effects of its substituents: two deactivating ortho-, para-directing halogens (bromo and iodo) and a strongly deactivating meta-directing trifluoromethyl group. Understanding the interplay of these electronic and steric factors is crucial for the strategic synthesis of novel pharmaceutical and agrochemical compounds.

Analysis of Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative influence of its three substituents.

-

Bromo (Br) and Iodo (I) Groups: As halogens, both bromine and iodine are deactivating groups due to their electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate. This resonance effect directs incoming electrophiles to the ortho and para positions.

-

Trifluoromethyl (CF₃) Group: The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It strongly deactivates the benzene ring towards electrophilic attack and is a meta-director.

In a polysubstituted benzene ring, the directing effects of the substituents are generally additive. When the directing effects are in conflict, the most activating (or least deactivating) group typically governs the position of substitution. Steric hindrance also plays a critical role, often favoring substitution at less crowded positions.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF"; "Substituent" [pos="0,1.5!"]; "Directing_Effect" [pos="2,1.5!"]; "Reactivity" [pos="4,1.5!"];

"Br" [pos="0,0.5!", fontcolor="#202124"]; "I" [pos="0,-0.5!", fontcolor="#202124"]; "CF3" [pos="0,-1.5!", fontcolor="#202124"];

"ortho_para_Br" [label="ortho, para", pos="2,0.5!", fontcolor="#34A853"]; "ortho_para_I" [label="ortho, para", pos="2,-0.5!", fontcolor="#34A853"]; "meta_CF3" [label="meta", pos="2,-1.5!", fontcolor="#EA4335"];

"Deactivating_Br" [label="Deactivating", pos="4,0.5!", fontcolor="#EA4335"]; "Deactivating_I" [label="Deactivating", pos="4,-0.5!", fontcolor="#EA4335"]; "Strongly_Deactivating_CF3" [label="Strongly Deactivating", pos="4,-1.5!", fontcolor="#EA4335"];

edge [color="#5F6368"]; "Br" -- "ortho_para_Br"; "ortho_para_Br" -- "Deactivating_Br"; "I" -- "ortho_para_I"; "ortho_para_I" -- "Deactivating_I"; "CF3" -- "meta_CF3"; "meta_CF3" -- "Strongly_Deactivating_CF3"; } }

Directing Effects of Substituents

Regioselectivity in Electrophilic Aromatic Substitution

The three available positions for electrophilic attack on the this compound ring are C3, C5, and C6. The directing effects of the substituents on these positions are as follows:

-

Position C3: ortho to the iodo group and meta to the bromo and trifluoromethyl groups.

-

Position C5: ortho to the bromo group, meta to the iodo group, and ortho to the trifluoromethyl group.

-

Position C6: para to the iodo group and ortho to the trifluoromethyl group.

Considering the directing effects, the halogens (Br and I) will favor substitution at positions ortho and para to themselves, while the CF₃ group will direct to the meta positions. The cumulative effect suggests that positions activated by the halogens and not strongly deactivated by the trifluoromethyl group will be the most favorable for electrophilic attack.

Positional Analysis of Directing Effects

Based on this analysis, position C3 is activated by the iodo group (ortho) and not strongly deactivated by the other groups (meta to both Br and CF₃). Position C5 is activated by the bromo group (ortho) but is also meta to the strongly deactivating CF₃ group. Position C6 is activated by the iodo group (para) but is ortho to the CF₃ group, which is electronically and sterically unfavorable. Therefore, electrophilic substitution is most likely to occur at the C3 position .

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and available experimental data for key electrophilic aromatic substitution reactions on this compound.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring.

Predicted Outcome: Based on the analysis of directing effects, the nitration of this compound is expected to yield primarily 1-Bromo-4-iodo-2-nitro-5-(trifluoromethyl)benzene . The commercial availability of the closely related compound, 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene, supports this prediction.

| Product | Position of Substitution | Predicted Yield |

| 1-Bromo-4-iodo-2-nitro-5-(trifluoromethyl)benzene | C3 | Major Product |

Experimental Protocol (Adapted from a similar reaction):

A potential synthetic route for the nitration of a dihalobenzotrifluoride involves the use of a nitrating mixture, such as ammonium nitrate and oleum.

-

Reaction Setup: In a suitable reaction vessel, the nitrating agent (e.g., a mixture of ammonium nitrate and 20% oleum) is prepared.

-

Addition of Substrate: this compound is added to the nitrating mixture.

-

Reaction Conditions: The reaction mixture is heated (e.g., to 90°C) and stirred for a period of time (e.g., 1.5 hours).

-

Work-up: After cooling, the reaction mixture is poured onto ice water. The crude product is then extracted with an organic solvent, washed to neutrality, and dried.

-

Purification: The final product is purified by a suitable method, such as recrystallization or column chromatography.

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring.

Predicted Outcome: Similar to nitration, halogenation is expected to occur at the C3 position, yielding 1,3-Dihalo-4-iodo-2-(trifluoromethyl)benzene .

| Electrophile | Product | Position of Substitution | Predicted Yield |

| Br⁺ | 1,3-Dibromo-4-iodo-2-(trifluoromethyl)benzene | C3 | Major Product |

| Cl⁺ | 1-Bromo-3-chloro-4-iodo-2-(trifluoromethyl)benzene | C3 | Major Product |

Experimental Protocol (General):

-

Catalyst and Halogen: The reaction is typically carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination).

-

Reaction Conditions: The halogen is added to a solution of the substrate and catalyst in a suitable solvent at a controlled temperature.

-

Work-up: The reaction is quenched, and the product is isolated by extraction and purified.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Predicted Outcome: Sulfonation is also predicted to occur at the C3 position to yield This compound-3-sulfonic acid .

| Product | Position of Substitution | Predicted Yield |

| This compound-3-sulfonic acid | C3 | Major Product |

Experimental Protocol (General):

-

Reagent: Fuming sulfuric acid (H₂SO₄/SO₃) is the typical sulfonating agent.

-

Reaction Conditions: The substrate is treated with fuming sulfuric acid, often with heating.

-

Work-up: The reaction mixture is carefully poured onto ice to precipitate the sulfonic acid product.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. It is important to note that Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of three deactivating groups on the substrate makes Friedel-Crafts acylation challenging.

Predicted Outcome: Due to the strongly deactivated nature of the ring, Friedel-Crafts acylation is expected to proceed with very low yield, if at all. If the reaction does occur, it would be predicted to substitute at the C3 position.

| Product | Position of Substitution | Predicted Yield |

| 1-(4-Bromo-2-iodo-1-(trifluoromethyl)phenyl)ethan-1-one | C3 | Very Low / No Reaction |

Experimental Protocol (General):

-

Reagents: An acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) and a strong Lewis acid catalyst (e.g., AlCl₃) are required.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent.

-

Work-up: The reaction is quenched with water, and the product is extracted and purified.

Summary and Conclusion

An In-depth Technical Guide to the Reactivity of C-Br vs. C-I Bonds in 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This molecule is a valuable building block in organic synthesis, particularly for the construction of complex, trifluoromethylated aromatic compounds used in medicinal chemistry and materials science. The presence of two different halogen atoms on the same aromatic ring allows for selective and sequential functionalization, a key strategy in modern synthetic chemistry.

The chemoselectivity in the reactions of this compound is primarily dictated by the significant difference in the bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more readily cleaved in various transformations, most notably in palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. The electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the halogenated positions.

Quantitative Data on Bond Dissociation Energies

The fundamental principle governing the selective reactivity of the C-I versus the C-Br bond lies in their respective bond dissociation energies (BDE). A lower BDE translates to a weaker bond, which requires less energy to break and thus reacts more readily in processes like the oxidative addition step of cross-coupling catalysis.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| Aryl C-I | ~280 |

| Aryl C-Br | ~330 |

This notable difference in bond strength is the primary driver for the high chemoselectivity observed in reactions involving dihalogenated aromatic compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of this compound, these reactions can be directed with high selectivity to the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Due to the lower bond dissociation energy of the C-I bond, the oxidative addition of the palladium(0) catalyst occurs preferentially at the iodo-substituted position. This allows for the selective synthesis of 4-bromo-2-aryl-1-(trifluoromethyl)benzene derivatives.

Expected Selectivity and Yields for Suzuki-Miyaura Coupling:

| Reaction Type | Coupling Partner | Position of Reactivity | Expected Selectivity | Typical Yields (%) |

| Mono-Suzuki Coupling | Arylboronic acid | C-I | >95% | 85-95 |

| Subsequent Suzuki Coupling | Arylboronic acid | C-Br | - | 70-85 |

Yields are estimated based on analogous reactions with structurally similar dihaloarenes and may vary depending on the specific boronic acid and reaction conditions employed.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reaction occurs with high selectivity at the more labile C-I bond of this compound. This provides a straightforward route to 4-bromo-2-alkynyl-1-(trifluoromethyl)benzene intermediates, which can be further functionalized at the C-Br position.

Expected Selectivity and Yields for Sonogashira Coupling:

| Reaction Type | Coupling Partner | Position of Reactivity | Expected Selectivity | Typical Yields (%) |

| Mono-Sonogashira Coupling | Terminal alkyne | C-I | >98% | 90-98 |

Yields are based on reactions with similar substrates and are influenced by the nature of the alkyne and the specific catalytic system used.

Reactivity in Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool for the preparation of organometallic reagents. The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl. Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures will result in selective exchange at the C-I bond. This generates a lithiated intermediate that can be trapped with various electrophiles.

Selectivity in Lithium-Halogen Exchange:

| Reagent | Position of Exchange | Typical Conditions | Subsequent Reaction with Electrophile |

| n-Butyllithium | C-I | THF, -78 °C | High-yielding |

| tert-Butyllithium | C-I | THF, -78 °C | High-yielding |

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the selective functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Amine base (e.g., Triethylamine, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous, degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature or warm gently (e.g., to 40 °C) if necessary.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by flash column chromatography.

Protocol 3: Selective Lithium-Iodine Exchange

Materials:

-

This compound

-

n-Butyllithium (1.1 equivalents in hexanes)

-

Anhydrous THF

-

Electrophile (e.g., an aldehyde, ketone, or CO₂)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add a solution of the chosen electrophile in THF dropwise.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, and dry.

-

Concentrate the organic layer and purify the product by chromatography.

Visualizations

The following diagrams illustrate the key chemical principles and workflows discussed in this guide.

graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", label="Catalytic Cycle for Suzuki-Miyaura Coupling", fontcolor="#202124", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontcolor="#202124", fontsize=10];

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdI [label="Ar-Pd(II)(I)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)(R')L2", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Product [label="Ar-R'", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> ArPdI [label=" Oxidative Addition\n(Ar-I)"]; ArPdI -> ArPdR [label=" Transmetalation\n(R'B(OH)2 + Base)"]; ArPdR -> Product [label=" Reductive Elimination"]; Product -> Pd0 [style=invis]; ArPdR -> Pd0 [label=" "]; }